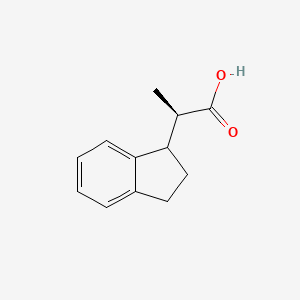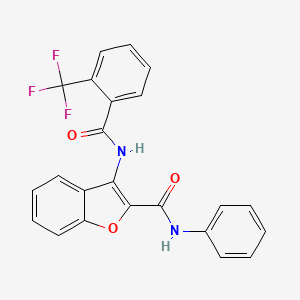
4-(3-Chlorophenyl)-1-piperazinepropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine” is a chemical compound with the empirical formula C13H18Cl2N2. It is a solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for a similar compound involves reactions of diethanolamine with thionyl chloride .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine” is characterized by the presence of a piperazine ring bound to a phenyl group .Chemical Reactions Analysis
Piperazine derivatives are known to participate in a variety of chemical reactions. These include cyclization reactions, Ugi reactions, ring-opening of aziridines, and intermolecular cycloadditions .Physical And Chemical Properties Analysis
“1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine” is a solid at room temperature. It has a melting point of 198-203 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-(3-Chlorophenyl)-1-piperazinepropanenitrile has been synthesized through a convenient process involving reductive amination, characterized by spectral data analysis and X-ray crystallography. The compound crystallizes in a monoclinic system, and its structural and electronic properties have been explored via Density Functional Theory (DFT), revealing insights into its chemical hardness, potential, and electrophilicity index. This foundational research lays the groundwork for further exploration of its applications in drug development, particularly highlighted by its potential activity against Prostate specific membrane protein as predicted by Pass prediction and molecular docking studies (Bhat et al., 2018).
Anticancer Potential
The compound has shown promising results in the field of oncology. Studies on derivatives of this compound, specifically targeting piperazine moieties, have demonstrated significant anticancer activities. These compounds have been tested against various cancer cell lines, including human breast cancer, indicating their potential as antiproliferative agents. The research suggests a novel avenue for anticancer drug development, focusing on structural modifications of the piperazine ring to enhance therapeutic efficacy (Mallikarjuna et al., 2014).
Antimicrobial Activities
Research into the antimicrobial potential of this compound derivatives has also been conducted. The synthesis of new triazole derivatives incorporating the piperazine structure has shown good to moderate antimicrobial activities against various pathogens. This indicates the compound's versatility and potential as a framework for developing new antimicrobial agents. Such studies are crucial in the fight against drug-resistant microbial strains, offering a pathway to novel treatments (Bektaş et al., 2007).
Neuropharmacology and Neurotransmitter Receptor Interactions
Investigations into the neuropharmacological effects of this compound have highlighted its potential as a serotonin receptor agonist. Studies on related compounds, such as 1-(m-Chlorophenyl)piperazine, have demonstrated interactions with multiple neurotransmitter receptors in the human brain, including serotonin, dopamine, and adrenergic receptors. These findings suggest possible applications in treating neurological disorders, providing a basis for developing new psychotropic medications (Hamik & Peroutka, 1989).
Wirkmechanismus
Target of Action
Similar compounds such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine and 1-(3-Chlorophenyl)piperazine have been associated with the serotonin system, suggesting that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile may also interact with serotonin receptors.
Mode of Action
Related compounds like carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular metabolism.
Biochemical Pathways
Related compounds have been shown to impact oxidative phosphorylation , suggesting that this compound may also influence energy metabolism pathways within the cell.
Pharmacokinetics
A related compound, trazodone, has been shown to have acceptable absolute bioavailability with substantial variability in time to maximum plasma concentration . This suggests that this compound may have similar ADME properties, impacting its bioavailability.
Result of Action
Related compounds have been shown to have antioxidant properties , suggesting that this compound may also have a protective effect against oxidative stress.
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the activity of similar compounds .
Zukünftige Richtungen
Piperazine derivatives have been the focus of much research due to their wide range of biological activities. They are found in a variety of pharmaceuticals and have potential applications in the treatment of diseases such as Alzheimer’s Disease, Mild Cognitive Impairment, and Amyotrophic Lateral Sclerosis .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules, which could suggest potential interactions for 4-(3-Chlorophenyl)-1-piperazinepropanenitrile .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15/h1,3-4,11H,2,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPPLPLEPVUEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole](/img/structure/B2744819.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2744823.png)
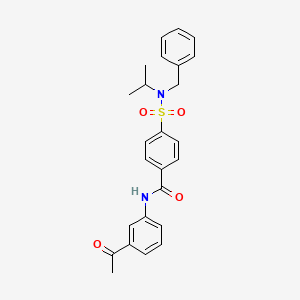

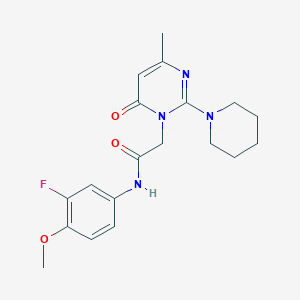

![N-(2-chlorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2744829.png)
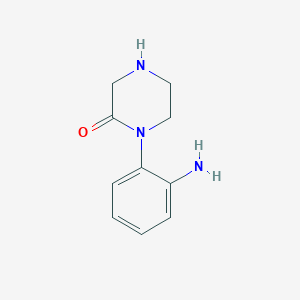
![6-(benzylamino)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2744832.png)
